molecular formula C15H20FN3O3S B2407621 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide CAS No. 2034335-04-9

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2407621
CAS No.: 2034335-04-9
M. Wt: 341.4
InChI Key: QJZGWFTXWSTFLW-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is a synthetic compound with a distinctive chemical structure, featuring a thiadiazole ring system substituted with fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide involves a multi-step process. Key steps typically include the construction of the thiadiazole ring, introduction of fluorine and methyl substituents, and subsequent attachment of the ethyl linker and cyclopentanecarboxamide moiety. Common reaction conditions involve the use of reagents such as fluorinating agents, alkyl halides, and amide coupling reagents, under controlled temperature and solvent conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and green chemistry approaches can be employed to minimize waste and improve yield. Reaction conditions are tailored to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can modify the oxidation state of the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, amines.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules with potential pharmaceutical activity.

  • Biology: : Investigated for its potential as a bioactive compound with possible applications in disease treatment.

  • Medicine: : Explored for its therapeutic properties, particularly in targeting specific molecular pathways in diseases such as cancer or infectious diseases.

  • Industry: : Employed in the development of novel materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites or altering conformational structures, thereby exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide stands out due to its unique combination of fluorine and methyl substituents, which influence its reactivity and biological activity. Similar compounds may include:

  • N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide: : Similar structure but with chlorine instead of fluorine.

  • N-(2-(6-fluoro-3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide: : Similar structure but with an ethyl group instead of a methyl group.

  • N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar core structure but with a benzamide group.

Each of these compounds can exhibit distinct properties and applications, underscoring the importance of specific structural modifications in chemical research.

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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c1-18-13-7-6-12(16)10-14(13)19(23(18,21)22)9-8-17-15(20)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGWFTXWSTFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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